molecular formula C20H25N3O3S B2531131 N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 899955-27-2

N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2531131
CAS RN: 899955-27-2
M. Wt: 387.5
InChI Key: DZSFENAHAYWVMN-UHFFFAOYSA-N
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Description

N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, also known as ETO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETO is a member of the oxalamide family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Medicinal Chemistry Applications

One area of interest involves compounds like (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, synthesized for its potential in treating migraine through modulation of potassium channels. This compound demonstrates significant oral activity in reducing cortical spreading depressions in a rat model of migraine, highlighting the therapeutic potential of morpholine derivatives in neurological disorders (Yong-Jin Wu et al., 2003).

Material Science and Catalysis

In material science, compounds with functionalities similar to the queried chemical have been explored for their catalytic properties. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for the Goldberg amidation reaction, demonstrating broad applicability towards (hetero)aryl chlorides and amides, showcasing the versatility of oxalamide derivatives in catalysis (Subhadip De et al., 2017).

Chemosensors

The development of chemosensors for metal ion detection is another research avenue. 6-Morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile and related compounds have been synthesized for the selective recognition of Pd2+ ions, illustrating the application of morpholine and thiophene derivatives in environmental monitoring and analytical chemistry (Shally et al., 2020).

properties

IUPAC Name

N'-(2-ethylphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-2-15-6-3-4-7-16(15)22-20(25)19(24)21-14-17(18-8-5-13-27-18)23-9-11-26-12-10-23/h3-8,13,17H,2,9-12,14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSFENAHAYWVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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